molecular formula C11H18O6S B2429725 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid CAS No. 2044773-02-4

4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

Cat. No.: B2429725
CAS No.: 2044773-02-4
M. Wt: 278.32
InChI Key: CPHMUEVLMNHCOP-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a tert-butoxycarbonyl group and a thiane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the thiane ring.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Thiane Derivatives: Formed through reduction.

    Substituted Thiane Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    4-[(Tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a thiane ring.

    4-[(Tert-butoxy)carbonyl]tetrahydro-2H-thiopyran-4-carboxylic acid: Similar but lacks the 1,1-dioxo functionality.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxothiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6S/c1-10(2,3)17-9(14)11(8(12)13)4-6-18(15,16)7-5-11/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHMUEVLMNHCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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